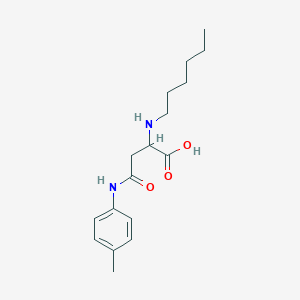

2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of a suitable carboxylic acid or ester with an amine to form an amide . The specific details of the synthesis would depend on the starting materials and reaction conditions.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation . The amine groups can participate in reactions such as the formation of amides and imines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and functional groups .Applications De Recherche Scientifique

Supramolecular Synthons and Crystal Structures

- Supramolecular Synthons in N-(Aryl)-Succinamic and N-(Aryl)-Maleamic Acids : A study by PrakashShet et al. (2018) investigated the crystal structures of N-(aryl)-succinamic acids, including compounds similar to 2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid. The study highlighted the presence of specific supramolecular synthons, crucial for understanding the crystal packing and intermolecular interactions in these compounds (PrakashShet et al., 2018).

Supramolecular Hydrogels

- Assembling and Releasing Performance of Supramolecular Hydrogels : Wang et al. (2007) explored the formation of supramolecular hydrogels from simple drug compounds including 4-oxo-4-(2-pyridinylamino)butanoic acid. These hydrogels showed varied drug release speeds depending on their backbone structures, demonstrating potential pharmaceutical applications (Wang et al., 2007).

Molecular Assembling and Stability

- Controlled Microstructures and Stability via Molecular Assembling : Wu et al. (2007) examined the formation of supramolecular hydrogels with controlled microstructures and stability through molecular assembling. This study provides insights into the design and stability control of hydrogels for various applications (Wu et al., 2007).

Molecular Structure Analysis

- Hirshfeld Surface Analysis of 4-Oxo-4-(Pyridin-3-ylamino)butanoic Acid : Naveen et al. (2016) analyzed the molecular and crystal structure of a compound similar to 2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of these compounds (Naveen et al., 2016).

Optical Gating of Synthetic Ion Channels

- Optical Gating of Synthetic Ion Channels : A study by Ali et al. (2012) utilized a derivative of 4-oxo-4-butanoic acid to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This research presents potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(hexylamino)-4-(4-methylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-3-4-5-6-11-18-15(17(21)22)12-16(20)19-14-9-7-13(2)8-10-14/h7-10,15,18H,3-6,11-12H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFQZNOBYWOVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2761983.png)

![1-Methyl-3-(oxolan-2-ylmethyl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2761988.png)

![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)

![6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2761998.png)

![4-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2762001.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)

![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)